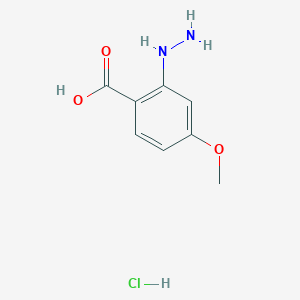

2-Hydrazinyl-4-methoxybenzoic acid hydrochloride

Description

2-Hydrazinyl-4-methoxybenzoic acid hydrochloride is a benzoic acid derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 2-position and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

2-hydrazinyl-4-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-5-2-3-6(8(11)12)7(4-5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPIXROEXISGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methoxybenzoic acid hydrochloride generally involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is typically isolated by filtration, washed, and dried under vacuum to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Pharmaceutical Development

- Scaffold for Drug Development 2-Hydrazinyl-4-methoxybenzoic acid hydrochloride serves as a scaffold for developing new drugs, particularly in oncology. Compounds containing hydrazine moieties have demonstrated potential anti-cancer properties and may inhibit tumor growth through apoptosis and cell cycle arrest.

- Synthesis of Hydrazones and Quinazolines It is used in the synthesis of hydrazones and quinazolines, which have applications in medicinal chemistry .

- Antimicrobial Activity Derivatives of hydrazine compounds have exhibited antibacterial and antifungal activities, suggesting a potential application of this compound in combating pathogens, though further investigation is needed.

Chemical Research

- Versatile Reactivity The compound's reactivity, stemming from its functional groups, makes it versatile in synthetic organic chemistry.

- Production of Indoles and Pyrazolones 2-carboxyl phenylhydrazine hydrochloride is an intermediate used to produce indoles and pyrazolone derivatives, and other chemicals .

- Synthesis of Aminoguanidine Hydrazone Derivatives It is involved in the synthesis and evaluation of aminoguanidine hydrazone derivatives with different aromatic moieties .

Additional Applications

- Organic buffering agent It may be used as a non-ionic organic buffering agent in cell cultures with a pH range of 6-8.5 .

- Other uses It can be applied to ferrous metals, chromium, nickel and its alloys, copper aluminum, glass, and ceramics . Specific uses include conveyor chutes, dump valves, molding dies, packaging equipment, paint mixers, and textile drying cans .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of hydrazinyl and methoxy groups. Below is a comparative analysis with structurally related hydrochlorides and benzoic acid derivatives:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs (e.g., 4-Hydroxybenzoic acid) .

- Stability : Hydrazine derivatives are generally sensitive to oxidation and hydrolysis. This contrasts with more stable hydrochlorides like Nicardipine hydrochloride, which retains stability under acidic conditions .

- Reactivity: The hydrazinyl group enables nucleophilic reactions (e.g., condensation with carbonyl groups), distinguishing it from amine-containing analogs like 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride .

Key Research Findings and Limitations

- Synthetic Challenges: Hydrazine-containing compounds often require controlled conditions to avoid side reactions, as seen in the synthesis of chlorphenoxamine hydrochloride .

- Biological Activity : Hydrazinyl groups are associated with antimicrobial and anticancer properties in other compounds, though specific data for this compound is lacking.

- Safety Considerations : Hydrazine derivatives may pose toxicity risks, necessitating rigorous safety protocols akin to those for ortho-Toluidine hydrochloride .

Biological Activity

2-Hydrazinyl-4-methoxybenzoic acid hydrochloride (C₈H₉ClN₂O₂) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its anti-cancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group linked to a methoxy-substituted benzoic acid. Its molecular weight is approximately 218.64 g/mol, and it is characterized by the following structural formula:

1. Anticancer Properties

Research indicates that this compound exhibits promising anti-cancer activities. It has been shown to inhibit tumor growth through mechanisms involving:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cell proliferation.

Molecular docking studies suggest that this compound interacts effectively with enzymes and receptors involved in cancer pathways, which may enhance its therapeutic efficacy .

2. Antibacterial and Antifungal Activities

Compounds containing hydrazine moieties are known for their antibacterial and antifungal properties. While specific data on this compound's efficacy against pathogens is limited, derivatives of similar hydrazine compounds have demonstrated significant activity against various bacterial strains . Future studies are needed to establish the specific antibacterial and antifungal profiles of this compound.

Study on Antidiabetic Effects

In a related study involving a structurally similar compound, 2-hydroxy-4-methoxybenzoic acid (HMBA), significant antidiabetic effects were observed. The study reported that HMBA administration led to:

- Reduced Blood Glucose Levels : Normalization of plasma glucose in diabetic rats.

- Increased Insulin Levels : Restoration of plasma insulin levels comparable to control groups.

This suggests that compounds with similar structures may share beneficial metabolic effects, warranting further investigation into the antidiabetic potential of this compound .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may act as an inhibitor or modulator of key enzymes or receptors involved in disease pathways. Further elucidation of these mechanisms through detailed biochemical assays is essential for understanding its therapeutic potential .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-Hydrazinyl-4-methoxybenzoic acid HCl | Hydrazine derivative | Anti-cancer, potential antibacterial activity |

| 4-Hydrazinobenzoic Acid Hydrochloride | Hydrazine derivative | Genotoxic properties |

| 2-Hydroxy-4-methoxybenzoic Acid | Hydroxy derivative | Anti-inflammatory, antidiabetic properties |

Q & A

(Basic) What are the recommended methods for synthesizing 2-Hydrazinyl-4-methoxybenzoic acid hydrochloride in laboratory settings?

A multi-step synthesis approach is typically employed, starting with methoxybenzoic acid derivatives. Key steps include hydrazine substitution reactions and subsequent hydrochlorination. For example, hydrazine can react with 4-methoxybenzoic acid esters under controlled pH (6–8) and temperature (60–80°C) to introduce the hydrazinyl group. Purification via recrystallization or column chromatography (using silica gel and polar solvents like methanol/chloroform mixtures) ensures product integrity. Analytical validation using NMR and HPLC is critical to confirm structural fidelity .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity of this compound?

Factorial design of experiments (DoE) is recommended to identify critical parameters. Variables such as reaction temperature, molar ratios (e.g., hydrazine:ester), and catalyst loading (e.g., Pd/C for hydrogenation steps) should be systematically tested. For instance, highlights the use of Pd/C catalysts in reducing nitro intermediates, achieving >95% purity. Kinetic studies (e.g., monitoring reaction progress via TLC or HPLC) and statistical tools like ANOVA help optimize time-temperature profiles and minimize byproducts .

(Basic) Which analytical techniques are essential for characterizing this compound?

A combination of spectroscopic and chromatographic methods is required:

- NMR (¹H/¹³C): To confirm the hydrazinyl group (δ 2.5–3.5 ppm for NH-NH₂) and methoxy protons (δ 3.8–4.0 ppm).

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate, detecting at 207 nm for optimal resolution .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺).

Cross-validation with IR (for carbonyl and N-H stretches) ensures structural consistency .

(Advanced) How should researchers address discrepancies in spectral data during structural elucidation?

Contradictions in NMR or MS data may arise from tautomerism (hydrazine-carboxylic acid equilibrium) or residual solvents. Mitigation strategies include:

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Isotopic labeling : Deuterated solvents (e.g., D₂O) can resolve overlapping proton signals.

- Multi-technique corroboration : Pair HPLC retention times with high-resolution MS data to confirm molecular identity .

(Basic) What are the key stability considerations for storing this compound?

The compound is hygroscopic and light-sensitive. Storage recommendations include:

- Temperature : –20°C in airtight, amber vials to prevent hydrolysis.

- Desiccants : Use silica gel or molecular sieves in storage containers.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

(Advanced) How can researchers validate quantitative methods for detecting this compound in biological matrices?

Follow ICH Q2(R1) guidelines for method validation:

- Linearity : Calibration curves (1–50 µg/mL) with R² ≥ 0.998.

- Accuracy : Spike-recovery experiments (low, medium, high concentrations) in plasma or tissue homogenates, targeting recoveries of 98–102%.

- Precision : Intra-day and inter-day RSD ≤ 2% using LC-MS/MS .

(Basic) What synthetic precursors are commonly used for derivatizing this compound?

Common precursors include:

- 4-Methoxybenzoic acid esters : For hydrazine substitution.

- Chlorinated intermediates : To introduce halogens for further coupling reactions.

- Acyl hydrazides : For generating Schiff bases in medicinal chemistry applications .

(Advanced) What strategies improve regioselective functionalization of the hydrazinyl group?

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the hydrazine during orthogonal reactions.

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization.

- pH control : Maintain acidic conditions (pH 4–5) to protonate the hydrazinyl group, reducing unwanted side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.